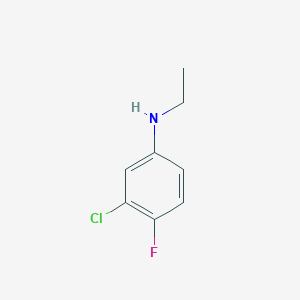

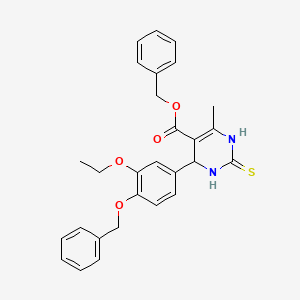

![molecular formula C28H15N3O5 B2499747 4-(1,3-苯并二氧杂环戊二烯-5-基)-2-(4-硝基苯乙烯基)-5-氧代-5H-吲哚并[1,2-b]吡啶-3-碳腈 CAS No. 866142-86-1](/img/structure/B2499747.png)

4-(1,3-苯并二氧杂环戊二烯-5-基)-2-(4-硝基苯乙烯基)-5-氧代-5H-吲哚并[1,2-b]吡啶-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile" is a heterocyclic compound that appears to be related to the indeno[1,2-b]pyridine class of compounds. These compounds are known for their interesting chemical properties and potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of indeno[1,2-b]pyridine derivatives can be achieved through various methods. For instance, the reaction of heptalenecarbaldehydes or aromatic aldehydes with 3-(dicyanomethylidene)-indan-1-one in the presence of secondary amines yields 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. These can be further dehydrogenated to form the corresponding indeno[2,1-c]pyridine-4-carbonitriles . Another method involves the reaction of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide to afford related heterocyclic compounds . Additionally, a green synthesis approach using ionic liquid catalyzed by malononitrile has been reported for the synthesis of 1-Aryl-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structure of indeno[1,2-b]pyridine derivatives has been studied using various analytical techniques. X-ray crystal-structure analyses have verified the structures of some indeno[2,1-c]pyridine-4-carbonitriles . The inherent merocyanine system of these compounds results in characteristic absorption bands in their UV/VIS spectra . The molecular structure of nitro derivatives of related compounds, such as 1,4-benzodioxino[2,3-b]pyridine, has also been characterized, revealing the dihedral angles between planes of outer rings and the rotation of nitro groups with respect to the pyridine and benzene ring planes .

Chemical Reactions Analysis

The indeno[1,2-b]pyridine derivatives undergo various chemical reactions. For example, the dehydrogenation of dihydro forms can be achieved using KMnO4 in acetone or chloranil in a 'one-pot' reaction . The synthetic potential of these compounds has been explored through their reactions with active-hydrogen containing compounds to synthesize novel derivatives . The electrophilic nitration of related compounds has been studied, leading to the formation of nitro derivatives with different substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of indeno[1,2-b]pyridine derivatives are influenced by their molecular structure. The UV/VIS spectra of these compounds exhibit broad absorption bands due to the merocyanine system, with the longest-wavelength absorption maximum at around 380 nm. The dehydrogenated compounds exhibit blue-green fluorescence with emission bands at around 460 and 480 nm . The crystal structure analysis of nitro derivatives provides insight into the spatial arrangement of the molecules and the orientation of the nitro groups .

科学研究应用

合成和抗癌研究中的应用

由于其复杂的结构,4-(1,3-苯并二氧杂环戊二烯-5-基)-2-(4-硝基苯乙烯基)-5-氧代-5H-吲哚并[1,2-b]吡啶-3-碳腈一直是新型杂环化合物合成中的研究对象。Abdel-fattah和Elsayed(2009)探讨了其在创造抗癌杂环化合物方面的潜力,强调了其在合成具有潜在治疗应用的各种衍生物方面的多功能性 (Abdel-fattah & Elsayed, 2009)。

光谱和结构分析

Cetina等人(2010)的研究集中在与4-(1,3-苯并二氧杂环戊二烯-5-基)-2-(4-硝基苯乙烯基)-5-氧代-5H-吲哚并[1,2-b]吡啶-3-碳腈相关的吡啶衍生物的光谱分析上。他们的工作涉及研究这些化合物的结构特征,为其化学特性和在各个领域潜在应用提供了重要见解 (Cetina, Tranfić, Sviben, & Jukić, 2010)。

抗菌和抗氧化性能

对这种化合物的衍生物的抗菌和抗氧化性能进行了研究。例如,Salem等人(2015)和(2016)的工作展示了从四氢嘧啶衍生物中获得的新型融合杂环化合物的抗氧化活性,而我们感兴趣的化合物属于这一类 (Salem, Farhat, Errayes, & Madkour, 2015); (Salem & Errayes, 2016)。

新型合成技术

像Wang等人(2008)这样的研究人员已经开发出合成这种化合物衍生物的创新方法,展示了化学合成技术的不断发展以及创造多样且具有功能重要性分子的潜力 (Wang, Wu, Li, Yao, & Tu, 2008)。

在药物发现和开发中的潜力

该化合物及其衍生物在药物发现中显示出潜力,特别是在开发各种疾病的抑制剂方面。例如,Tao等人(2007)的研究利用与我们感兴趣的化合物结构相关的吲哚并[1,2-c]吡唑衍生物,确定了检查点激酶1(Chk1)的有效抑制剂,这是癌细胞增殖中的关键酶 (Tao, Li, Tong, Stewart, Chen, Bui, Merta, Park, Kovar, Zhang, Sham, Rosenberg, Sowin, & Lin, 2007)。

属性

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H15N3O5/c29-14-21-22(11-7-16-5-9-18(10-6-16)31(33)34)30-27-19-3-1-2-4-20(19)28(32)26(27)25(21)17-8-12-23-24(13-17)36-15-35-23/h1-13H,15H2/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGURPBDDXUOIMJ-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

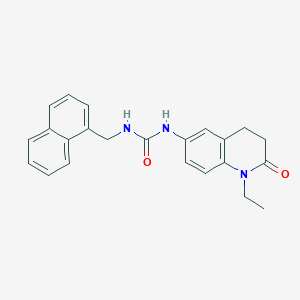

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

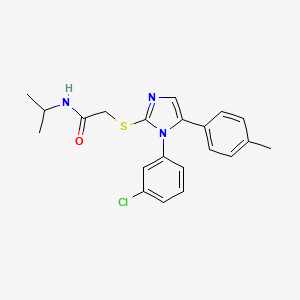

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)

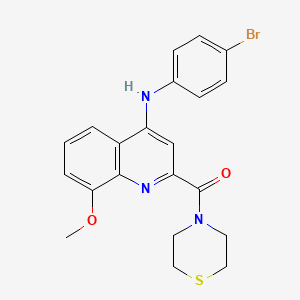

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)

![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)